5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an amino group at the 5-position, a methyl group at the 3-position, and a trifluoromethyl-substituted phenyl group at the 2-position of the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the amino and methyl groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals.
Medicine: Due to its potential pharmacological properties, it is investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The compound’s overall effect depends on the specific target and the biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-2-phenylpyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Amino-3-methyl-2-(4-chlorophenyl)pyridine: Contains a chloro group instead of a trifluoromethyl group, which affects its reactivity and biological activity.
5-Amino-3-methyl-2-(4-fluorophenyl)pyridine: Has a single fluorine atom instead of a trifluoromethyl group, leading to different electronic effects.
Uniqueness
The presence of the trifluoromethyl group in 5-Amino-3-methyl-2-(4-(trifluoromethyl)phenyl)pyridine makes it unique compared to similar compounds. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets. These properties make it a valuable compound in various scientific research applications and industrial processes.
Properties
IUPAC Name |
5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c1-8-6-11(17)7-18-12(8)9-2-4-10(5-3-9)13(14,15)16/h2-7H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVQXEAYAWANIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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